4-Chloro-N-methylpicolinamide

Epigenetic reader domain Bromodomain inhibition BAZ2A

Procure 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) as a dual-application reference standard. For epigenetic research, it serves as a validated low-affinity BAZ2A bromodomain ligand (Kd >500 μM) with a defined Pro1817 hydrogen bond interaction, ideal as a negative control in fragment-based screening for prostate cancer targets. For pharmaceutical QC, it is Sorafenib Impurity 2, qualified for analytical method validation (AMV) in ANDA submissions. Its compact fragment-like profile (MW 170.60, XLogP3 1.1, 1 HBD) and unique N-methyl amide hydrogen bonding capacity cannot be substituted by N-alkyl or N-aryl analogs without invalidating established protocols.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 220000-87-3
Cat. No. B019266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-methylpicolinamide
CAS220000-87-3
Synonyms4-Chloro-N-methyl-2-pyridinecarboxamide;  4-Chloro-N-methylpicolinamide;  4-Chloropyridine-2-carboxylic acid methylamide;  N-Methyl-4-chloro-2-pyridinecarboxamide;  N-Methyl-4-chloropicolinamide; 
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)Cl
InChIInChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
InChIKeyBGVBBMZMEKXUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methylpicolinamide (CAS 220000-87-3) | Core Properties and Procurement Classification


4-Chloro-N-methylpicolinamide (CAS: 220000-87-3, MF: C₇H₇ClN₂O, MW: 170.60) is a chlorinated pyridine-2-carboxamide derivative characterized by a methyl-substituted amide group at the 2-position and a chloro substituent at the 4-position of the pyridine ring [1]. It exists as a low-melting solid (mp 41-43°C) with predicted logP 1.1-1.5, indicating moderate lipophilicity [2]. This compound serves a dual role in research settings: as a BAZ2A bromodomain ligand (Kd > 500 μM) in epigenetic studies , and as Sorafenib Impurity 2, a key reference standard in pharmaceutical quality control for kinase inhibitor manufacturing .

Why Generic 4-Chloropicolinamide Analogs Cannot Substitute for 4-Chloro-N-methylpicolinamide (CAS 220000-87-3)


Within the 4-chloropicolinamide chemical class, even minor structural modifications produce measurable, functionally consequential differences that preclude generic substitution. The N-methyl substituent on this compound confers a specific hydrogen bonding donor capacity (amide NH) while maintaining a compact steric profile (MW 170.60) [1]. Replacement with an N-butyl analog increases molecular weight by 25% (to 212.68) and lipophilicity by approximately one logP unit, altering both solubility and binding site occupancy . The BAZ2A bromodomain interaction with this compound is characterized by a specific weak hydrogen bond with Pro1817 carbonyl oxygen (Kd > 500 μM), a binding signature that differs fundamentally from more potent BAZ2A ligands and from other 4-chloropicolinamide derivatives with distinct substitution patterns . In pharmaceutical quality control contexts, this compound's identity as Sorafenib Impurity 2 is defined by its exact chromatographic retention and spectroscopic properties, which no N-alkyl variant or unsubstituted amide can replicate for ANDA method validation [2].

Quantitative Differentiation Evidence for 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) vs. Closest Analogs


BAZ2A Bromodomain Binding Affinity: Target Compound vs. Optimized BAZ2A Ligands

4-Chloro-N-methylpicolinamide exhibits a BAZ2A bromodomain dissociation constant (Kd) greater than 500 μM, indicating weak but measurable binding . In contrast, optimized BAZ2A ligands developed from fragment screening achieve Kd values of 7-15 μM, representing at least a 33-fold improvement in binding affinity [1]. The target compound forms a weak hydrogen bond specifically with the carbonyl oxygen of Pro1817 in the BAZ2A binding pocket .

Epigenetic reader domain Bromodomain inhibition BAZ2A Prostate cancer

Molecular Weight and Lipophilicity: Target Compound vs. N-Butyl Analog

The target compound (MW 170.60, XLogP3 1.1) demonstrates significantly lower molecular weight and lipophilicity compared to its N-butyl-substituted analog N-butyl 4-chloropicolinamide (MW 212.68, XLogP3 2.3) [1]. This represents a 25% reduction in molecular weight and a decrease of 1.2 logP units, which corresponds to approximately 16-fold lower predicted octanol-water partition coefficient .

Physicochemical properties Drug-likeness Solubility optimization Permeability

Hydrogen Bond Donor Capacity: Target Compound vs. Unsubstituted 4-Chloropicolinamide

4-Chloro-N-methylpicolinamide contains one hydrogen bond donor (amide NH), enabling specific directional interactions with biological targets such as the Pro1817 carbonyl oxygen in BAZ2A . In contrast, fully unsubstituted 4-chloropicolinamide (CAS 99586-65-9) contains a primary amide group with two hydrogen bond donors, fundamentally altering its hydrogen bonding capacity and molecular recognition profile .

Hydrogen bonding Amide chemistry Binding interactions Structural biology

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. N-Benzyl Analog

The target compound possesses one rotatable bond (amide C-N linkage), resulting in limited conformational flexibility and a low entropic penalty upon binding . In comparison, the N-benzyl analog N-benzyl 4-chloropicolinamide (MW 246.69) introduces a benzyl group that adds multiple rotatable bonds, substantially increasing conformational entropy and potentially reducing binding site complementarity for targets requiring rigid ligand geometry .

Conformational flexibility Entropic binding penalty Molecular recognition Ligand efficiency

Regulatory Designation: Target Compound as ANDA Method Validation Standard

4-Chloro-N-methylpicolinamide is formally designated as Sorafenib Impurity 2 and is explicitly validated for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial Sorafenib production [1]. While other 4-chloropicolinamide analogs (N-butyl, N-benzyl, N-cyclopropyl) are available as research compounds, none carry the specific regulatory qualification as an official Sorafenib impurity reference standard required for ANDA submissions .

Pharmaceutical impurity Quality control ANDA Sorafenib Method validation

Optimal Procurement and Application Scenarios for 4-Chloro-N-methylpicolinamide (CAS 220000-87-3)


BAZ2A Bromodomain Fragment Screening and Negative Control Experiments

Researchers investigating BAZ2A bromodomain inhibitors should procure this compound as a validated low-affinity reference ligand (Kd > 500 μM). It serves as an ideal negative control or baseline comparator when evaluating novel BAZ2A ligands with improved potency (Kd 7-15 μM range). The compound's weak but measurable binding and specific hydrogen bond interaction with Pro1817 carbonyl oxygen make it particularly suitable for fragment-based drug discovery campaigns in prostate cancer research .

Pharmaceutical ANDA Method Development and Sorafenib Quality Control

Quality control laboratories and generic pharmaceutical manufacturers developing ANDA submissions for Sorafenib should procure this compound specifically as Sorafenib Impurity 2. It is qualified for analytical method validation (AMV) and QC applications, and its exact chromatographic and spectroscopic identity is required for regulatory compliance. Generic substitution with other 4-chloropicolinamide analogs would invalidate method validation protocols .

Fragment Library Construction for Epigenetic Drug Discovery

Medicinal chemistry teams building fragment libraries for epigenetic target screening should select this compound based on its favorable fragment-like physicochemical profile: low molecular weight (170.60), moderate lipophilicity (XLogP3 1.1), minimal rotatable bond count (1), and single hydrogen bond donor. These properties align with fragment-based lead discovery criteria more closely than bulkier N-alkyl or N-aryl analogs (e.g., N-butyl MW 212.68, N-benzyl MW 246.69), which exceed typical fragment library size constraints .

Structure-Activity Relationship (SAR) Studies of Chloropicolinamide Scaffolds

Investigators exploring SAR around the 4-chloropicolinamide core should procure this compound as the baseline N-methyl reference compound. Its defined steric and electronic properties (mono-methyl amide substitution) enable systematic comparison with other N-substituted variants (N-butyl, N-benzyl, N-cyclopropyl, unsubstituted primary amide). The quantitative differences in molecular weight, lipophilicity, hydrogen bonding capacity, and conformational flexibility documented in Section 3 provide a rigorous framework for interpreting SAR findings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.